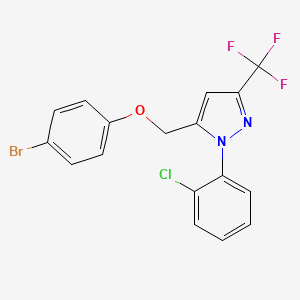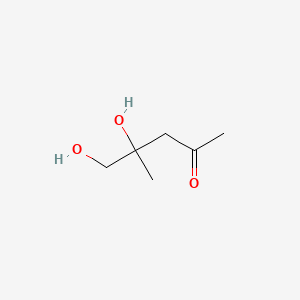
4,5-Dihydroxy-4-methyl-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-4-methyl-2-pentanone is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and a methyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dihydroxy-4-methyl-2-pentanone can be synthesized through aldol condensation reactions. One common method involves the reaction of acetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous distillation processes. Acetone is used as the starting material, and the reaction is catalyzed by ion exchange resins and magnesium hydroxide. This method is advantageous as it reduces side reactions and improves product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-4-methyl-2-pentanone has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of coatings, adhesives, and printing inks
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-4-methyl-2-pentanone involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as ketones or acids . The compound’s reactivity is influenced by the presence of hydroxyl groups, which facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares similar structural features but lacks one hydroxyl group.
2-Hydroxy-2-methyl-4-pentanone: Another related compound with different hydroxyl group positioning.
Uniqueness
4,5-Dihydroxy-4-methyl-2-pentanone is unique due to its dual hydroxyl groups and methyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial processes .
Eigenschaften
CAS-Nummer |
597544-51-9 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
4,5-dihydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)3-6(2,9)4-7/h7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DWHFPVYPGLVOER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


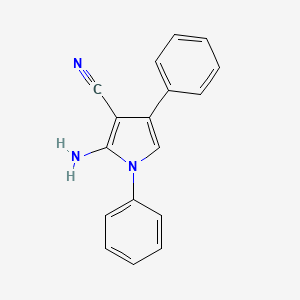
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)

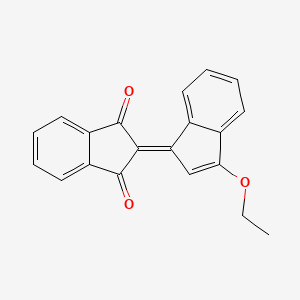
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
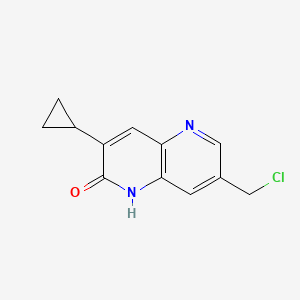

![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)


